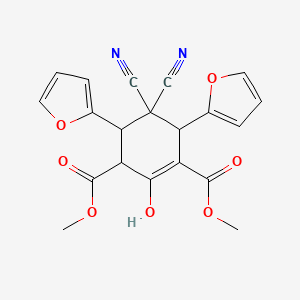![molecular formula C15H10F6N2O3S B13377847 N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide](/img/structure/B13377847.png)
N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 2,2,2-trifluoroacetyl chloride to form an intermediate, which is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethoxy and trifluoroethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethyl groups enhance its binding affinity to certain proteins and enzymes, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Shares similar trifluoroethyl and phenyl groups but lacks the benzenesulfonamide moiety.
N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide: Contains additional trifluoromethyl groups and a hydroxyl group, leading to different reactivity and applications.
Uniqueness
N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide is unique due to its combination of trifluoromethoxy and trifluoroethyl groups, which impart distinct chemical properties and enhance its potential for diverse applications. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H10F6N2O3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
InChI Key |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B13377772.png)
![1-({[4-(3,3-Dimethyl-1-triazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377778.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13377786.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377788.png)
![4-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377793.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B13377797.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377800.png)

![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377810.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B13377813.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377821.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377826.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377830.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377846.png)
